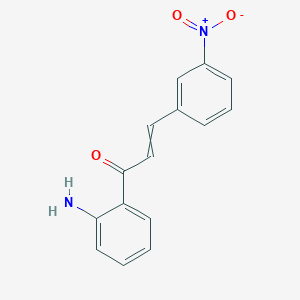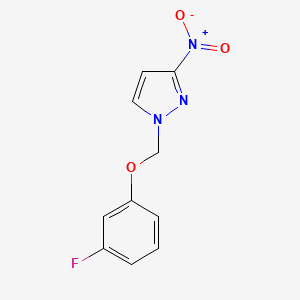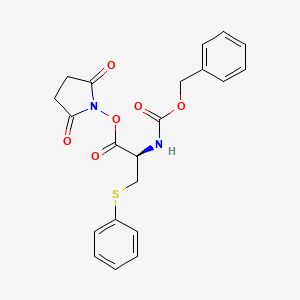![molecular formula C12H22Cl2N2O2 B11819235 2-Amino-3-[3-(2-amino-3-hydroxypropyl)phenyl]propan-1-ol dihydrochloride](/img/structure/B11819235.png)
2-Amino-3-[3-(2-amino-3-hydroxypropyl)phenyl]propan-1-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-[3-(2-amino-3-hydroxypropyl)phenyl]propan-1-ol dihydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both amino and hydroxyl functional groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[3-(2-amino-3-hydroxypropyl)phenyl]propan-1-ol dihydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 3-(2-amino-3-hydroxypropyl)phenyl derivatives with appropriate reagents under controlled conditions to introduce the amino and hydroxyl groups at specific positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and specific temperature and pressure settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-[3-(2-amino-3-hydroxypropyl)phenyl]propan-1-ol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: Both amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions typically involve specific pH levels, temperatures, and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amino groups can produce primary amines .
Aplicaciones Científicas De Investigación
2-Amino-3-[3-(2-amino-3-hydroxypropyl)phenyl]propan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Amino-3-[3-(2-amino-3-hydroxypropyl)phenyl]propan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and proteins, potentially altering their activity and function. This compound can modulate biochemical pathways by acting as a substrate or inhibitor, depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid: Similar in structure but with methoxy groups instead of hydroxyl groups.
2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol: Contains a benzyloxy group instead of the amino and hydroxyl groups.
Uniqueness
2-Amino-3-[3-(2-amino-3-hydroxypropyl)phenyl]propan-1-ol dihydrochloride is unique due to its combination of amino and hydroxyl groups, which provide versatile reactivity and potential for various applications in research and industry. Its ability to undergo multiple types of chemical reactions and interact with biological molecules makes it a valuable compound for scientific studies .
Propiedades
Fórmula molecular |
C12H22Cl2N2O2 |
|---|---|
Peso molecular |
297.22 g/mol |
Nombre IUPAC |
2-amino-3-[3-(2-amino-3-hydroxypropyl)phenyl]propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C12H20N2O2.2ClH/c13-11(7-15)5-9-2-1-3-10(4-9)6-12(14)8-16;;/h1-4,11-12,15-16H,5-8,13-14H2;2*1H |
Clave InChI |
HLTVCYLHIHTYQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)CC(CO)N)CC(CO)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[4-[[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2,5-dimethylbenzenesulfonate;hydrochloride](/img/structure/B11819192.png)






![methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate](/img/structure/B11819233.png)
